Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-
Description
Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- (CAS 82365-56-8) is a heterocyclic derivative characterized by a benzoic acid backbone substituted at the ortho position with a 4,5-dihydro-4-oxothiazol-2-ylamino group. Its molecular formula is C₁₀H₈N₂O₃S, with a molar mass of 236.25 g/mol .
Properties
Molecular Formula |
C10H8N2O3S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-4-2-1-3-6(7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13) |
InChI Key |
OLGRCFTYVAOPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2C(=O)O)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be coupled with benzoic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring .
Scientific Research Applications
Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for developing new drugs.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The compound can also interfere with DNA replication and repair mechanisms in cancer cells, contributing to its antitumor activity .
Comparison with Similar Compounds
Structural Analogues with Anti-Cancer Activity
Several derivatives of the parent compound have been synthesized and evaluated for anti-cancer properties. Key examples include:
Key Differences :
Thiazolidinone and Azetidinone Derivatives
Compounds with related heterocyclic cores but differing substituents exhibit diverse biological activities:
Key Insights :
- SS1’s azetidinone core and chloro substituent confer anti-inflammatory properties, contrasting with the thiazolidinone-based parent compound .
- The phenylamino group in CAS 101466-26-6 enhances antimicrobial activity via hydrogen bonding with microbial enzymes .
Azo-Benzoic Acid Derivatives
Azo-linked benzothiazolyl compounds (e.g., –9) differ significantly in applications:
Comparison :
- Azo derivatives prioritize electronic transitions (UV-Vis λₘₐₓ ~400–500 nm) for dye applications, while the parent compound’s thiazolidinone ring focuses on hydrogen-bonding interactions in drug design .
Solubility and pKa
- The parent compound’s ortho-substitution reduces solubility in polar solvents compared to para-substituted analogues (e.g., 4-[(quinazolinyl)amino]benzoic acid, CAS 100448-60-0) .
- Predicted pKa of ~4.05 suggests moderate acidity, suitable for prodrug formulations .
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